molecular formula C3H3N4NaO2S B039559 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt CAS No. 113221-74-2

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt

Cat. No. B039559
CAS RN: 113221-74-2
M. Wt: 182.14 g/mol
InChI Key: HQPBCGYUKKDAHP-UHFFFAOYSA-M
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Description

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt is a versatile chemical compound used in various scientific research. Its unique properties make it ideal for applications in drug discovery, catalysis, and material science. It appears as a solid or liquid and may be liable to extremely rapid burning or a minor blast effect .


Synthesis Analysis

1H-Tetrazole-1-acetic Acid is a compound used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The synthesis of 1H-Tetrazole-1-acetic acid involves several steps, including the reaction of sodium azide with nitriles to give 1H-tetrazoles . This process can be accelerated using microwave heating .


Molecular Structure Analysis

The molecular formula of 1H-Tetrazole-1-acetic acid is C3H4N4O2 . The structure of the compound includes a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a carboxyl group (COOH) and a tetrazole group .


Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt can participate in various chemical reactions due to its unique structure. For instance, it can be used in the enzymic synthesis of cefazolin . It can also react with other compounds to form new substances.


Physical And Chemical Properties Analysis

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt is a solid or liquid compound . It has a molecular weight of 128.09 g/mol . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Pharmaceutical Synthesis

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is utilized in the synthesis of pharmaceutical compounds due to its role as a building block in the creation of tetrazole rings . Tetrazoles are known for their bioisosteric properties, mimicking the behavior of carboxylic acids in biological systems. This compound, in particular, is valuable for its electron-donating and electron-withdrawing properties, which are beneficial in stabilizing receptor-ligand interactions .

Biological Activity Modulation

The tetrazole ring is a core structure in many biologically active molecules. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate can be used to synthesize derivatives with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects .

Material Chemistry

In material science, this compound’s ability to form stable tetrazole rings makes it a candidate for creating new materials with unique properties. Its high nitrogen content is particularly interesting for the development of high-energy materials and smart materials that respond to environmental stimuli .

Agricultural Chemistry

The tetrazole derivatives synthesized from Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate have potential applications in agriculture as growth hormones or as part of the synthesis of herbicides and pesticides. Their ability to act on biological systems can be harnessed to control plant growth and protect crops from pests .

Analytical Chemistry

Due to its defined chemical properties, this compound can be used in analytical chemistry as a standard or reagent. Its solubility in water and stability under various conditions make it suitable for use in different types of assays and chemical analyses .

Environmental Science

In environmental science, the compound’s reactivity can be utilized in the detoxification of pollutants or the synthesis of compounds that can neutralize harmful substances. Its mercapto group is particularly reactive and can be used to bind heavy metals or other contaminants .

Photography and Imaging

Tetrazole derivatives, including those derived from Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, have applications in photography and imaging technologies. They can be used in the development of photoresists or as part of the chemical processes in photographic development .

Chemical Research and Development

This compound is also used in chemical R&D for the synthesis of novel organic compounds. Its reactivity and the stability of the tetrazole ring make it a versatile intermediate in the design of complex organic molecules for research purposes .

Safety and Hazards

1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt may be liable to extremely rapid burning or a minor blast effect . Explosive effects are largely confined to the package, and no projection of fragments of appreciable size or range is expected . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBCGYUKKDAHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N1C(=S)N=NN1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073062
Record name 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt
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Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate

CAS RN

113221-74-2
Record name 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1)
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Record name 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1)
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Record name 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1)
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